![molecular formula C23H33NO4 B107639 17-phenyl-trinor-PGF2alpha amide CAS No. 155205-89-3](/img/structure/B107639.png)
17-phenyl-trinor-PGF2alpha amide
Overview
Description
17-phenyl-trinor-PGF2alpha amide is an F-series prostaglandin analog. It has been approved for use as an ocular hypotensive drug, sold under the Allergan trade name Bimatoprost . The N-ethyl amide prostaglandin prodrugs are converted to the active free acid more slowly than the analogous prostaglandin ester prodrugs such as latanoprost .
Molecular Structure Analysis
The molecular formula of 17-phenyl-trinor-PGF2alpha amide is C23H33NO4 . The InChI and SMILES strings provide a detailed description of the molecule’s structure .Physical And Chemical Properties Analysis
The physical and chemical properties of 17-phenyl-trinor-PGF2alpha amide include a molecular weight of 387.520, a net charge of 0, and a mono-isotopic mass of 387.24096 . It also has a boiling point of 573.4±50.0 °C, a density of 1.141, and solubility in DMF, DMSO, and Ethanol .Scientific Research Applications
Prostanoid
“17-phenyl-trinor-PGF2alpha amide” is a prostanoid . Prostanoids are a subclass of eicosanoids, which are lipid compounds that perform a variety of physiological functions. They are involved in inflammation, fever, and pain sensation, and they also regulate blood pressure and clotting .
Modulation of Intraocular Pressure
FP agonists, such as “17-phenyl-trinor-PGF2alpha amide”, can be effective in modulating intraocular pressure . This makes it potentially useful in the treatment of conditions like glaucoma, where the pressure inside the eye is abnormally high .
Luteolysis
FP agonists, including “17-phenyl-trinor-PGF2alpha amide”, can induce luteolysis . Luteolysis is the regression of the corpus luteum, a structure in the ovary that produces progesterone. This process is crucial for the menstrual cycle and pregnancy .
Parturition
FP agonists, such as “17-phenyl-trinor-PGF2alpha amide”, can also play a role in parturition . Parturition is the process of childbirth, and prostaglandins are known to induce labor .
Calcium Mobilization
It has been found that “17-phenyl-trinor-PGF2alpha amide” can induce calcium mobilization in 3T3-L1 fibroblasts expressing the human receptors . This suggests potential applications in cell signaling research .
Reduction of Intraocular Eye Pressure
Ocular administration of “17-phenyl-trinor-PGF2alpha amide” has been shown to reduce intraocular eye pressure (IOP) in normotensive dogs and ocular hypertensive monkeys . This further supports its potential use in treating glaucoma .
Safety And Hazards
properties
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO4/c24-23(28)11-7-2-1-6-10-19-20(22(27)16-21(19)26)15-14-18(25)13-12-17-8-4-3-5-9-17/h1,3-6,8-9,14-15,18-22,25-27H,2,7,10-13,16H2,(H2,24,28)/b6-1-,15-14+/t18-,19+,20+,21-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGQWYIPCPFTJC-KDACTHKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)C=CC(CCC2=CC=CC=C2)O)CC=CCCCC(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](CCC2=CC=CC=C2)O)C/C=C\CCCC(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701110291 | |
Record name | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl]-5-heptenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701110291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
17-phenyl-trinor-PGF2alpha amide | |
CAS RN |
155205-89-3 | |
Record name | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl]-5-heptenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155205-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl]-5-heptenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701110291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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